molecular formula C22H24N2O5S B3202510 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021210-27-4

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3202510
CAS No.: 1021210-27-4
M. Wt: 428.5 g/mol
InChI Key: UYNWCLKQVRKQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a cyclopentanecarbonyl-substituted indoline core linked to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c25-22(16-3-1-2-4-16)24-10-9-15-5-6-17(13-19(15)24)23-30(26,27)18-7-8-20-21(14-18)29-12-11-28-20/h5-8,13-14,16,23H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNWCLKQVRKQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indoline core: This can be achieved through a cyclization reaction of an appropriate precursor.

    Introduction of the cyclopentanecarbonyl group: This step involves acylation of the indoline core using cyclopentanecarbonyl chloride under basic conditions.

    Construction of the benzo-dioxine ring: This can be done through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with indoline structures exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Indolines can inhibit specific enzymes involved in cancer cell proliferation. The sulfonamide group may enhance this effect by increasing solubility and bioavailability.
  • Case Study : A recent study demonstrated that derivatives of indoline compounds showed significant cytotoxicity against various cancer cell lines, suggesting that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could be a lead compound for further development in cancer therapy.

Anti-inflammatory Properties

The sulfonamide component is often associated with anti-inflammatory effects. Research indicates that:

  • Mechanism : Compounds containing sulfonamide groups can inhibit the activity of carbonic anhydrase, an enzyme implicated in inflammatory responses.
  • Research Findings : In vitro studies have shown that related sulfonamides can reduce the production of pro-inflammatory cytokines in immune cells.

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in creating advanced materials:

  • Polymer Chemistry : This compound can serve as a monomer or additive in synthesizing polymers with enhanced thermal stability and mechanical properties.
  • Case Study : Research has shown that incorporating sulfonamide derivatives into polymer matrices improves their thermal and mechanical performance, making them suitable for applications in coatings and composites.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureImpact on Activity
Indoline coreEnhances anticancer activity
Sulfonamide groupIncreases solubility and bioavailability
Cyclopentanecarbonyl moietyPotentially modulates receptor interactions

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Literature

Below is a comparative analysis of structurally related compounds based on the provided evidence:

Compound Name / ID (from Evidence) Core Structure Substituents/Modifications Key Properties
Target Compound Indoline + 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide Cyclopentanecarbonyl at indoline N1 Hypothesized enhanced lipophilicity and target binding due to cyclopentane.
5f () Bis(2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide) Spiro-annulated cyclooctane ring Yield: 59% (method A), m.p. 129–130°C, Rf = 0.22 (DCM) .
4f () Bis(2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide) 1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl Yield: 36–61%, m.p. 191–193°C, Rf = 0.32 (petroleum ether:EtOAc = 1:1) .
Compounds 16–24 () 2,3-Dihydrobenzo[b][1,4]dioxine derivatives Varied substituents (e.g., fluorobenzyl, methoxyindole) Synthesized via reductive amination or Suzuki coupling; yields 45–75%. ESIMS and NMR data confirmed purity .
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide () 2,3-Dihydrobenzo[b][1,4]dioxine Sulfonamide at position 6 Commercial availability (98% purity), priced at $78/250 mg .

Key Structural Differences

  • Indoline vs. Benzodioxane Cores : The target compound’s indoline core distinguishes it from analogues in –3 and 6–8, which primarily feature benzodioxane or spirocyclic systems. Indoline’s planar structure may improve π-π stacking interactions in biological targets.
  • Substituent Lipophilicity : The cyclopentanecarbonyl group in the target compound likely increases lipophilicity compared to analogues with smaller substituents (e.g., methoxy or fluoro groups in ).
  • Synthetic Accessibility : The target compound’s synthesis would require indoline functionalization, which is more complex than the reductive amination or sulfonylation routes used for compounds .

Physicochemical and Spectral Data

  • Chromatographic Behavior : The target compound’s Rf value would likely differ from 5f (Rf = 0.22 in DCM) and 4f (Rf = 0.32 in petroleum ether:EtOAc) due to polarity variations .
  • Spectroscopic Confirmation : Like compounds, the target compound’s structure would require NMR (1H, 13C) and ESIMS validation, though specific data are unavailable in the provided evidence .

Research Implications and Limitations

  • Biological Activity: While compounds were tested as inhibitors of Venezuelan Equine Encephalitis Virus, the target compound’s activity remains uncharacterized.
  • Commercial Viability : highlights the commercial availability of simpler benzodioxane-sulfonamides, but the target compound’s synthesis may require specialized routes .

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity through various studies and findings.

Compound Overview

The compound is characterized by the following molecular formula: C23H23N3O4SC_{23}H_{23}N_{3}O_{4}S. It features a complex structure that includes an indoline moiety, which is known for its diverse pharmacological properties.

1. Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are enzymes that play a critical role in maintaining acid-base balance and are implicated in various diseases, including cancer. Studies have shown that indoline derivatives, including sulfonamides, can selectively inhibit tumor-associated carbonic anhydrases such as CA IX and CA XII. For instance, compounds similar to the target compound demonstrated K_i values as low as 41.3 nM against CA IX, indicating potent inhibitory activity .

Table 1: Inhibitory Activity of Indoline Derivatives Against Carbonic Anhydrases

CompoundTarget CAK_i (nM)
4fCA IX41.3
4eCA XII132.8
6iCA II7.7

2. Antiproliferative Effects in Cancer Cells

The compound's structural components suggest it may exhibit antiproliferative effects on various cancer cell lines. For example, related indoline-sulfonamide compounds have shown significant growth inhibition in breast cancer (MCF7) and skin cancer (A431) cells under hypoxic conditions. The lead compound from these studies inhibited A431 cell growth by approximately 44% at a concentration of 12.9 µM .

The mechanism through which these compounds exert their effects often involves the modulation of hypoxia-related pathways. For instance, the inhibition of CA IX not only reduces tumor cell proliferation but also affects the expression of hypoxia-induced proteins like PD-L1 and GLUT1, which are crucial for tumor survival under low oxygen conditions .

4. Resistance to Chemotherapy

Another significant aspect of the biological activity of these compounds is their potential to reverse chemoresistance in cancer cells. Certain derivatives have been shown to restore sensitivity to doxorubicin in resistant leukemia cell lines (K562/4), suggesting that they may play a role in overcoming drug resistance mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of indoline derivatives similar to this compound:

  • Indoline-5-Sulfonamides : A study focused on indoline-5-sulfonamides revealed their ability to selectively inhibit CA IX and XII with promising antiproliferative effects against various cancer cell lines .
  • Dihydrobenzo[cd]indole-6-Sulfonamide : Research indicated that this class of compounds could effectively inhibit TNF-α signaling pathways, highlighting their potential in inflammatory conditions as well as cancer .
  • Synthesis and Evaluation : A systematic evaluation of synthesized derivatives showed varying degrees of inhibitory activity against different isoforms of carbonic anhydrases, with some compounds emerging as potential leads for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.